molecular formula C12H8O2 B3043013 2-(Furan-2-yl)benzofuran CAS No. 70340-07-7

2-(Furan-2-yl)benzofuran

Cat. No.: B3043013
CAS No.: 70340-07-7
M. Wt: 184.19 g/mol
InChI Key: DBFDTVVHFWCGJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)benzofuran typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of salicylaldehyde derivatives with furan derivatives . Another approach involves the use of palladium-catalyzed C-H bond functionalization of phenols with bromoalkynes . These methods often require specific reaction conditions, such as the presence of a catalyst, controlled temperature, and specific solvents.

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium hexacyanoferrate(III) in alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine, nitric acid, and acyl chlorides in the presence of appropriate catalysts.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or acylated derivatives.

Comparison with Similar Compounds

  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin
  • Amiodarone
  • Bergapten
  • Nodekenetin
  • Xanthotoxin
  • Usnic Acid

Comparison: 2-(Furan-2-yl)benzofuran is unique due to its dual furan and benzofuran rings, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-(Furan-2-yl)benzofuran is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structural framework, which integrates a furan ring with a benzofuran moiety. This combination enhances its reactivity and interaction with biological targets. The compound's chemical formula is C12H8O2C_{12}H_{8}O_{2}, and it possesses both hydrophobic and polar characteristics, making it suitable for various biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. Notable findings include:

  • In vitro Studies : Various derivatives have shown promising results against breast (MCF-7) and lung (A549) cancer cell lines. For instance, one study reported that certain benzofuran derivatives exhibited antiproliferative activity with IC50 values in the low micromolar range, indicating potent anticancer effects .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound were found to cause G2/M phase arrest in cancer cells, leading to increased apoptosis .

Case Study: Antitumor Efficacy

A specific derivative of this compound was evaluated for its efficacy against human cancer cell lines. The results indicated:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 15 μM
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied:

  • Broad Spectrum : Compounds derived from this scaffold have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. One study reported minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL for certain derivatives against M. tuberculosis .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the benzofuran ring significantly influences antimicrobial potency. For instance, halogenated derivatives displayed enhanced activity compared to their non-substituted counterparts .

Data Summary

Biological ActivityCell Line/OrganismIC50/MIC ValuesReference
AnticancerMCF-715 μM
AntimicrobialS. aureus3.12 μg/mL
AntimicrobialE. coli6.25 μg/mL
AnticancerA549Low micromolar

Properties

IUPAC Name

2-(furan-2-yl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFDTVVHFWCGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)benzofuran
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2-(Furan-2-yl)benzofuran
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2-(Furan-2-yl)benzofuran
Reactant of Route 4
2-(Furan-2-yl)benzofuran
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2-(Furan-2-yl)benzofuran
Reactant of Route 6
2-(Furan-2-yl)benzofuran

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